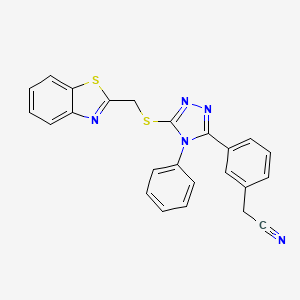
Ltb4-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ltb4-IN-2 is a compound known for its role as an inhibitor of leukotriene B4 (LTB4), a proinflammatory lipid mediator. LTB4 is derived from arachidonic acid and is involved in various inflammatory responses. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases and conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ltb4-IN-2 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Ltb4-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Ltb4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of leukotriene B4 and its effects on various chemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, asthma, and atherosclerosis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research.
作用機序
Ltb4-IN-2 exerts its effects by inhibiting the activity of leukotriene B4. It binds to the leukotriene B4 receptor (LTB4R1), preventing LTB4 from interacting with its receptor. This inhibition reduces the recruitment and activation of inflammatory cells, thereby mitigating inflammation. The molecular targets involved include the LTB4 receptor and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
類似化合物との比較
Similar Compounds
Leukotriene A4 hydrolase inhibitors: Compounds that inhibit the enzyme responsible for converting leukotriene A4 to leukotriene B4.
Leukotriene receptor antagonists: Compounds that block the binding of leukotrienes to their receptors.
Uniqueness of Ltb4-IN-2
This compound is unique due to its high specificity and potency in inhibiting leukotriene B4. Unlike other inhibitors, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for inflammatory diseases. Its ability to selectively target the LTB4 receptor makes it a valuable compound for research and drug development.
特性
分子式 |
C24H17N5S2 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
2-[3-[5-(1,3-benzothiazol-2-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C24H17N5S2/c25-14-13-17-7-6-8-18(15-17)23-27-28-24(29(23)19-9-2-1-3-10-19)30-16-22-26-20-11-4-5-12-21(20)31-22/h1-12,15H,13,16H2 |
InChIキー |
QQBHFZLRDKHEKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CC(=C5)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


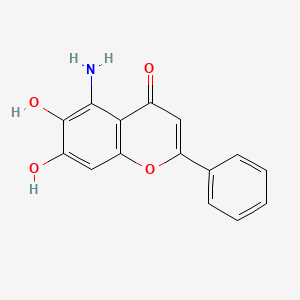
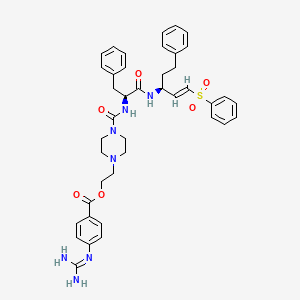

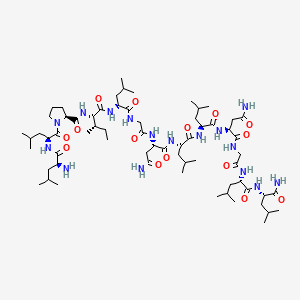
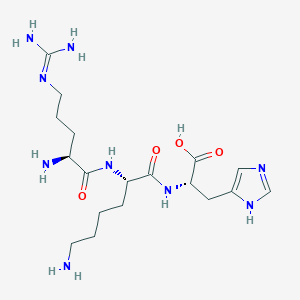
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
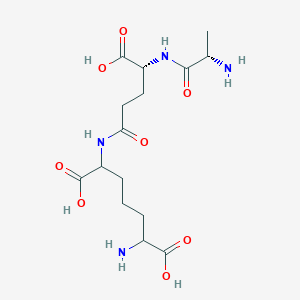
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)

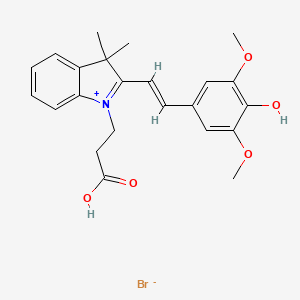
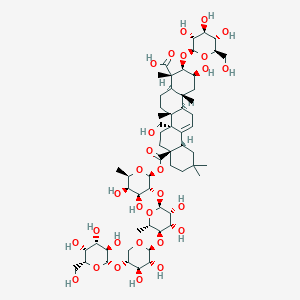
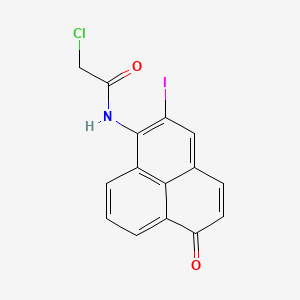
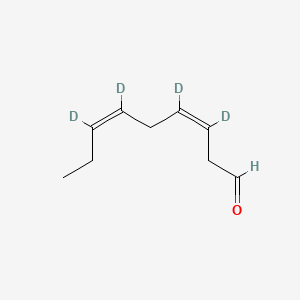
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)
